N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide
Description
N-(Benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide is a benzothiazole-derived compound characterized by a 3,4,5-trimethoxybenzamide core linked to a benzo[d]thiazol-2-yl group and a pyridin-2-ylmethyl substituent. Benzothiazoles are heterocyclic compounds with broad biological applications, including antitumor, antifungal, and antibacterial activities .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-28-18-12-15(13-19(29-2)21(18)30-3)22(27)26(14-16-8-6-7-11-24-16)23-25-17-9-4-5-10-20(17)31-23/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXICVVJIJRWKAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like iron(III) chloride (FeCl3) and nickel(II) nitrate (Ni(NO3)2) under controlled temperature and pressure . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators . The compound’s anticancer effects are believed to result from its ability to induce apoptosis and inhibit cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Structural Analogues in Indeno[1,2-d]thiazole Derivatives
Several indeno[1,2-d]thiazole-based benzamide derivatives (e.g., compounds 7c–7i) exhibit structural similarities but differ in core heterocycles and substituents. For example:
- 3,4,5-Trimethoxy-N-(6-methoxy-8H-indeno[1,2-d]thiazol-2-yl)benzamide (7f) features a methoxy-substituted indenothiazole ring, synthesized with a 44% yield via DCM elution .
- N-(6-Chloro-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide (7e) replaces the pyridinylmethyl group with a chloro-substituted indenothiazole, yielding 39% .
Key Differences :
N-(Benzo[d]thiazol-2-yl)benzamide Derivatives
Key Differences :
Thiazole and Triazole Derivatives
- 3,4,5-Trimethoxy-N-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)benzamide (14o) : Features a thiazole ring instead of benzothiazole, with HRMS data confirming molecular ion [M+H]+ at 461.1374 .
- N-(6-Bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (11) : Synthesized in 55% yield via THF-mediated coupling .
Key Differences :
Morpholinoethyl and Pyridinylmethyl Analogues
- N-(Benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride: A hydrochloride salt with molecular weight 494.0, likely improving aqueous solubility .
- N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide : Methyl substitutions on the benzothiazole may enhance metabolic stability compared to the target compound .
Biological Activity
N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity based on recent research findings, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a pyridine ring via a trimethoxybenzamide structure. The structural formula can be represented as follows:
This structure provides a basis for its interaction with various biological targets.
Anticancer Activity
Recent studies have shown that compounds containing thiazole and benzamide moieties exhibit significant anticancer properties. For instance, a related series of compounds were synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines. The introduction of different substituents on the thiazole ring was found to enhance cytotoxicity, indicating a strong structure-activity relationship (SAR) .
Table 1: Anticancer Activity of Related Compounds
| Compound Structure | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 23.30 | A-431 |
| Compound B | 18.50 | Jurkat |
| This compound | TBD | TBD |
Neurological Effects
The compound has been identified as a negative allosteric modulator of the Zinc-Activated Channel (ZAC), which is relevant in neurological pathways. This modulation suggests potential applications in treating neurological disorders where ZAC is implicated . The functional characterization indicates that it could serve as a pharmacological tool for exploring physiological functions governed by this receptor.
Structure-Activity Relationship (SAR)
The SAR analysis emphasizes the significance of substituents on the thiazole and benzamide rings. Modifications such as the addition of methoxy groups were correlated with enhanced binding affinity and biological activity .
Table 2: Summary of SAR Findings
| Substituent Type | Effect on Activity |
|---|---|
| Methoxy (-OCH3) | Increased cytotoxicity |
| Halogen (Cl, Br) | Enhanced receptor binding |
| Alkyl chain length | Optimal at C3-C5 |
Case Studies
- Anticancer Efficacy : In one study, derivatives similar to this compound were tested against breast cancer cell lines, showing promising results with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Neurological Modulation : Another investigation highlighted the compound's role in modulating ZAC activity, suggesting its potential use in developing treatments for conditions such as epilepsy or anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
